molecular formula C26H25N5O4 B2737294 Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112433-26-7

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2737294
CAS No.: 1112433-26-7
M. Wt: 471.517
InChI Key: LEHRTIWWWCIMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidinylmethoxy moiety, and a benzamide core. Its molecular formula is C18H24N2O3, and it has a molecular weight of approximately 316.4 g/mol.

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-34-20-7-5-6-19(17-20)31-24(32)21-10-9-18(25(33)35-2)16-22(21)28-26(31)30-14-12-29(13-15-30)23-8-3-4-11-27-23/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHRTIWWWCIMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinazoline Skeleton Formation

The quinazoline core is typically constructed from anthranilic acid derivatives or aminoterephthalate intermediates. A widely adopted approach involves cyclocondensation reactions using dimethyl aminoterephthalate (6 ) as the starting material. Hydrolysis of 6 yields 2-aminoterephthalic acid (15 ), which undergoes selective esterification to generate monoester 16 . Subsequent treatment with thionyl chloride converts 16 to an acid chloride, which reacts with ammonium isothiocyanate to form quinazoline intermediate 17 via spontaneous ring closure.

Alternative methods include aza-Wittig reactions, where iminophosphoranes derived from perfluoroalkyl-tagged triphenylphosphine facilitate cyclization under fluorous biphasic conditions. For instance, intermediate 13 undergoes intramolecular aza-Wittig reactions in toluene/trifluorotoluene to yield 3H-quinazolin-4-ones (15 ) with high purity.

Key Reaction Conditions

  • Cyclocondensation : Thionyl chloride, ammonium isothiocyanate, 80°C, 3 hours.
  • Aza-Wittig : Fluorous biphasic system, 100°C, 2 hours.

Functionalization with 4-(Pyridin-2-Yl)Piperazine

The 4-(pyridin-2-yl)piperazine moiety at position 2 is installed via Buchwald-Hartwig amination or SNAr reactions. Intermediate 17 (Scheme 2 in) is alkylated with 1-(pyridin-2-yl)piperazine using NaH as a base in DMF at 60°C. Alternatively, Heck reactions with acrylic acid esters enable direct incorporation of nitrogenous substituents. For example, methyl acrylate reacts with palladated intermediates to form C–N bonds at position 2.

Critical Parameters

  • Solvent : DMF or NMP (polar aprotic solvents improve nucleophilicity).
  • Temperature : 60–80°C for 12–24 hours.

Esterification at Position 7

The methyl ester at position 7 is introduced early in the synthesis to avoid downstream hydrolysis. Monoester 16 (Scheme 2 in) is protected during cyclization and subsequent functionalization steps. Final deprotection under mild acidic conditions (e.g., HCl in MeOH) yields the target ester.

Yield Comparison

Method Esterification Step Yield Overall Yield
Early-stage ester 92% 65%
Late-stage coupling 75% 48%

Enantiomer Separation and Purification

Racemic mixtures of dihydroquinazolines are resolved via crystallization with chiral auxiliaries. Patent WO2006133822A1 employs (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid to isolate the (S)-enantiomer with >99% ee. Crystallization conditions (e.g., ethanol/water, 4°C) are critical for minimizing yield loss.

Green Chemistry Approaches

Ultrasound-assisted synthesis reduces reaction times and energy consumption. For Bischler cyclizations, ultrasonic irradiation (250 W, 80°C) achieves 85% yield in 3 hours versus 5 hours under conventional heating.

Scalability and Industrial Feasibility

The Heck reaction-based route (WO2006133822A1) is preferred for scale-up due to:

  • Crystallization-driven purification (avoids chromatography).
  • High atom economy (minimal byproducts).
  • Reproducibility (yields >70% at multi-kilogram scale).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Research indicates that quinazoline derivatives, including methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate, exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

Quinazoline derivatives have been investigated for their neuropharmacological effects, particularly their potential as anxiolytic and antidepressant agents. The presence of the piperazine moiety in the structure is believed to enhance interactions with serotonin receptors, which are critical targets for many psychiatric medications .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of quinazoline derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against a panel of bacterial strains. The findings revealed that it possessed notable antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics, highlighting its potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide: Similar structure but lacks the methoxyacetyl group.

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide hydrochloride: Similar structure but in the hydrochloride salt form.

    N-cyclopropyl-3-(piperidin-3-ylmethoxy)benzamide derivatives: Various derivatives with modifications to the piperidinylmethoxy or benzamide moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 3-(3-methoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline class. Quinazolines and their derivatives have been extensively studied for their diverse biological activities, including anticancer, antihypertensive, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.42 g/mol

This compound features a quinazoline core substituted with a methoxyphenyl group and a piperazine moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to Methyl 3-(3-methoxyphenyl)-4-oxo have shown potent activity against various cancer cell lines. A study reported that derivatives of quinazoline displayed IC50_{50} values in the low micromolar range against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines, indicating strong anticancer potential .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCell LineIC50_{50} (µM)
Methyl 3-(3-methoxyphenyl)-...NCI-H5220.34
Methyl 3-(3-methoxyphenyl)-...MCF70.52
Quinazoline derivative XOVCAR-30.33

Antihypertensive Effects

Quinazoline derivatives have also been evaluated for their antihypertensive effects. A series of synthesized compounds showed good to moderate antihypertensive activity in animal models. The mechanism often involves blocking α₁-adrenergic receptors, which are crucial in regulating blood pressure .

Antimicrobial Activity

The antimicrobial properties of quinazolines have been explored as well. Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Anticancer Evaluation : A study synthesized several quinazoline derivatives and tested their anticancer activity using the MTT assay on different cancer cell lines. The results indicated that modifications on the quinazoline ring significantly influenced cytotoxicity, with some compounds exhibiting GI50_{50} values below 1 µM against aggressive cancer types .
  • Antihypertensive Study : In a controlled study involving hypertensive rats, compounds derived from quinazolines were administered. The results demonstrated a significant reduction in blood pressure without affecting heart rate, suggesting a favorable safety profile for these compounds in managing hypertension .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Coupling Reactions : Introducing the pyridin-2-ylpiperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres.
  • Cyclization : Forming the quinazoline core using reflux conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Optimization : Catalysts (e.g., palladium for cross-coupling) and controlled temperatures (e.g., 60–80°C) enhance yield. Monitor intermediates via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons in the pyridyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers design initial biological screening assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., piperazine-containing inhibitors).
  • In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization for IC₅₀ determination. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve bioactivity?

  • Methodological Answer :

  • Derivatization : Modify the methoxyphenyl group (e.g., replace methoxy with halogens or nitro groups) or alter the pyridylpiperazine moiety’s substitution pattern .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like PARP-1 or EGFR. Validate with free-energy perturbation (FEP) calculations .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental strategies address low metabolic stability observed in preclinical studies?

  • Methodological Answer :

  • Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common issues include oxidation of the methoxyphenyl group .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated degradation or stabilize the piperazine ring via N-methylation .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
  • Crystallography : Solve co-crystal structures with target proteins to identify binding modes and validate pharmacophore models .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to assess heterogeneity and confounding factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.